molecular formula C17H15ClN2O3 B8332616 3-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline CAS No. 347161-75-5

3-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline

Cat. No.: B8332616
CAS No.: 347161-75-5
M. Wt: 330.8 g/mol
InChI Key: DCFZOECVVBSZLL-UHFFFAOYSA-N
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Description

3-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline is a useful research compound. Its molecular formula is C17H15ClN2O3 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

347161-75-5

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

3-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline

InChI

InChI=1S/C17H15ClN2O3/c1-21-16-8-11-13(9-17(16)22-2)20-6-5-14(11)23-15-4-3-10(19)7-12(15)18/h3-9H,19H2,1-2H3

InChI Key

DCFZOECVVBSZLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (60 wt %, 0.72 g) was added to dimethyl sulfoxide (10 ml), and the mixture was stirred at 50° C. for 20 min. 4-Amino-3-chlorophenol hydrochloride (1.61 g) was added thereto, and the mixture was stirred at room temperature for 10 min. Next, 4-chloro-6,7-dimethoxyquinoline (1.00 g) was added thereto, and the mixture was stirred at 100° C. overnight. Water was added to the reaction solution, and the mixture was extracted with chloroform. The chloroform layer was then washed with a saturated aqueous sodium hydrogencarbonate solution and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. Methanol was added to the residue, and the precipitated crystal was collected by suction filtration to give the title compound (0.80 g, yield 60%).
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
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reactant
Reaction Step One
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1.61 g
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reactant
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1 g
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reactant
Reaction Step Three
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solvent
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Yield
60%

Synthesis routes and methods II

Procedure details

N1 was prepared from 6,7-dimethoxyquinolin-4-ol and 2-chloro-1-fluoro-4-nitrobenzene following the general procedure reported in Preparative Example 1 Step 1-2. 1H NMR (400 MHz, d6-DMSO, 300K) δ 3.92 (s, 6H), 5.45 (br s, 2H), 6.28 (d, J=5.3 Hz, 1H), 6.61 (dd, J=8.7 Hz, J=2.6 Hz, 1H), 6.78 (d, J=2.6 Hz, 1H), 7.07 (d, J=8.7 Hz, 1H), 7.36 (s, 1H), 7.50 (s, 1H), 8.42 (d, J=5.3 Hz, 1H). MS (ES) C17H16ClN2O3 requires: 330. Found: 331 (M+H)+.
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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